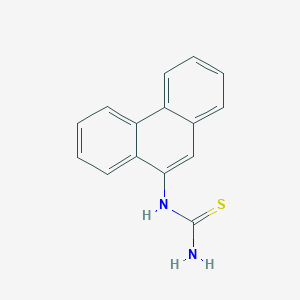

N-(9-phenanthryl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

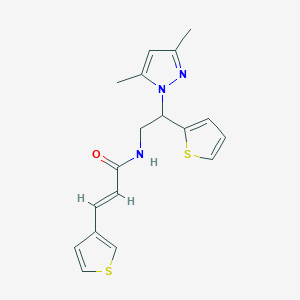

N-(9-phenanthryl)thiourea is a type of thiourea derivative. Thioureas are a broad class of compounds with the general structure R2N−C(=S)−NR2 . They are structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . N-phenylthiourea is a compound containing a N-phenylthiourea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group .

Synthesis Analysis

The synthesis of thioureas can be achieved through various methods. A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur . The synthesis of N,N′-substituted thiourea ligands was achieved in two steps .Molecular Structure Analysis

Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . Crystal packing revealed that compounds can form dimeric structures via intermolecular H-bonding using N–H···S and N–H···N interactions .Chemical Reactions Analysis

Thioureas are frequently applied to catalyze a broad range of reactions, including Diels-Alder reactions, Michael additions, Henry reaction, acetalization, Mannich-type reactions, as well as ring-opening polymerizations (ROP) in a mild and often asymmetric fashion .Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.405 g/mL. It has a melting point of 182 °C and is soluble in water .Applications De Recherche Scientifique

Mechanochemical Modification and Environmental Applications

Research by Shekhovtsova et al. (2015) explored the interaction between phenanthrene and modified humic acids in an aquatic environment, demonstrating that the application of thiourea as a modifying agent increases the binding capacity of humic acids towards phenanthrene. This finding suggests potential environmental applications for N-(9-phenanthryl)thiourea derivatives in the remediation and management of polycyclic aromatic hydrocarbons (PAHs) pollution in water bodies Shekhovtsova, E. Maltseva, T. S. Glyzina, & I. S. Ovchinnikova, 2015.

Synthesis and Characterization for Material Science

Elmalı et al. (2009) synthesized a new thiourea ligand, showcasing its complex with copper(I) and emphasizing its potential in the development of materials with specific electronic or optical properties. The detailed characterization of this ligand and its complex opens avenues for this compound derivatives in material science, particularly in the synthesis of novel materials with tailored properties for electronics and photonics Elmalı, U. Avcıata, Nebahat Demirhan, & A. Gül, 2009.

Green Synthesis and Environmental Chemistry

A study by Kumavat et al. (2013) on the green synthesis of symmetrical N, N′-disubstituted thiourea derivatives in water using solar energy highlights the environmental and sustainable chemistry applications of thioureas. This research points to a more environmentally friendly and energy-efficient method for synthesizing thiourea derivatives, which could have broad implications in both industrial processes and environmental remediation Kumavat et al., 2013.

Applications in Agriculture

The application of thiourea in agriculture, as detailed by Zhang De-sheng (2003), shows its use as a nitrification and urease inhibitor. This application is particularly relevant in optimizing fertilizer usage and enhancing plant growth, illustrating the versatility of thiourea derivatives in agricultural practices Zhang De-sheng, 2003.

Molecular Structures and Biological Activities

Lapasam and Kollipara (2020) provided insights into the structures and biological activities of platinum group metal complexes containing N-acylthiourea ligands. This research underscores the significant role of thiourea derivatives in medicinal chemistry, offering a foundation for developing novel therapeutics and understanding their interaction with biological systems Lapasam & Kollipara, 2020.

Mécanisme D'action

Target of Action

This compound belongs to the class of organic compounds known as N-phenylthioureas, which are structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group .

Mode of Action

Thiourea derivatives have been shown to possess diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific interactions of N-(9-phenanthryl)thiourea with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Thiourea derivatives have been found to influence a variety of biological processes, suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

A study on thiourea derivatives, namely dsa-00, dsa-02, and dsa-09, showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry

Result of Action

Given the diverse biological applications of thiourea derivatives, it is likely that this compound may have a range of effects at the molecular and cellular level .

Safety and Hazards

Orientations Futures

Thiourea derivatives have been widely used in various fields such as agriculture, analytical chemistry, rubber industry, in the development of photographs, as well as in pharmacology . New N-acyl thiourea derivatives with heterocyclic rings have been synthesized and tested for their in vitro antimicrobial, anti-biofilm and antioxidant activities to obtain a drug candidate in a lead-optimization process .

Analyse Biochimique

Biochemical Properties

N-(9-phenanthryl)thiourea is part of the thiourea family, which has been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects .

Molecular Mechanism

Thiourea derivatives are known to undergo oxidation at sulfur followed by reactions in which the sulfur moiety is involved .

Propriétés

IUPAC Name |

phenanthren-9-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-15(18)17-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H3,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVBYILFFQBEOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2802924.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2802928.png)

![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2802929.png)

![5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2802932.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802937.png)

![8-(4-fluorophenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802938.png)

![N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2802939.png)

![Ethyl 2-[[4-[4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2802941.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2802943.png)

![N-[1-(2,6-Dimethylpyrimidin-4-YL)piperidin-4-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2802945.png)